molecular formula C10H11N3O2 B8294437 1-Cyano-4-(2-furoyl)piperazine

1-Cyano-4-(2-furoyl)piperazine

Cat. No.: B8294437
M. Wt: 205.21 g/mol
InChI Key: KJSWIMFSQRWZBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Cyano-4-(2-furoyl)piperazine is a piperazine derivative designed for research and development, particularly in medicinal chemistry. The piperazine scaffold is recognized as a privileged structure in drug discovery due to its favorable physicochemical properties. The two nitrogen atoms in the piperazine ring can improve water solubility and bioavailability of drug-like molecules, which is a critical factor in the drug development process . This specific compound features a 2-furoyl group and a cyano substituent, which may be utilized to fine-tune the molecule's properties or to serve as a synthetic intermediate for more complex structures. Piperazine derivatives are investigated for a broad spectrum of biological activities, including potential antitumor, antibacterial, and anti-inflammatory applications, making them valuable scaffolds for constructing novel therapeutic agents . As a building block, this compound can be used in structure-activity relationship (SAR) studies to explore interactions with biological targets. The product is intended for research purposes as a chemical reference standard or synthetic intermediate. It is supplied with a minimum purity of 97% and should be stored in a cool, dark, and dry environment. For Research Use Only. Not for human or diagnostic use.

Properties

Molecular Formula

C10H11N3O2

Molecular Weight

205.21 g/mol

IUPAC Name

4-(furan-2-carbonyl)piperazine-1-carbonitrile

InChI

InChI=1S/C10H11N3O2/c11-8-12-3-5-13(6-4-12)10(14)9-2-1-7-15-9/h1-2,7H,3-6H2

InChI Key

KJSWIMFSQRWZBK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C#N)C(=O)C2=CC=CO2

Origin of Product

United States

Scientific Research Applications

Biological Activities

1-Cyano-4-(2-furoyl)piperazine exhibits a range of biological activities, primarily due to its structural features that allow interaction with various biological targets.

  • Anticancer Activity : Research indicates that compounds containing the piperazine moiety, including this compound, have shown promising anticancer properties. For instance, derivatives of piperazine have demonstrated significant cytotoxic effects against various cancer cell lines such as K562 (human chronic myelogenous leukemia) and T47D (breast cancer) with IC50 values indicating their potency compared to standard chemotherapeutics like doxorubicin .
  • Antimicrobial Properties : The compound has been studied for its antibacterial and antifungal activities. It has been incorporated into various formulations aimed at combating resistant strains of bacteria and fungi, showcasing its potential as a lead compound in the development of new antimicrobial agents .
  • Neurological Applications : There is emerging interest in the use of this compound as a ligand for receptors involved in neurological pathways. Its ability to modulate histamine H3 receptors suggests potential applications in treating conditions like anxiety and depression .

Synthesis Approaches

The synthesis of this compound can be achieved through several methodologies, often involving the reaction of piperazine derivatives with furoyl halides or other furoyl derivatives. Key steps include:

  • Formation of the Piperazine Ring : This can be done through standard methods involving the reaction of diethyl piperazine with appropriate carbonyl compounds.
  • Introduction of the Cyano Group : The cyano group can be introduced via nucleophilic substitution reactions, which enhance the compound's reactivity and biological profile.
  • Furoyl Substitution : The attachment of the furoyl moiety typically occurs through acylation reactions, which can be optimized for yield and purity .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

  • Substituent Effects : Variations in substituents on the piperazine ring significantly affect anticancer potency. For example, substituents that enhance hydrophobic interactions tend to improve binding affinity to target proteins involved in cancer progression .
  • Linker Variability : The nature of the linker connecting the furoyl group to the piperazine influences both solubility and bioavailability, which are critical for therapeutic effectiveness .

Case Studies

Several case studies illustrate the applications of this compound:

  • Anticancer Research : A study demonstrated that derivatives incorporating this compound showed enhanced cytotoxicity against breast cancer cell lines compared to traditional chemotherapeutics. The research focused on modifying substituents to improve selectivity towards cancer cells while minimizing toxicity to normal cells .
  • Antimicrobial Development : Another case involved synthesizing a series of piperazine derivatives that included this compound, leading to compounds with significant antibacterial activity against multi-drug resistant strains .
  • Neuroscience Applications : Research exploring its role as a histamine receptor modulator indicated potential benefits in treating neurological disorders, highlighting its versatility beyond oncology .

Comparison with Similar Compounds

Substituent Effects on Solubility and pKa

The presence and positioning of substituents on the piperazine ring significantly impact physicochemical properties. For example:

  • Piperazine-quinolone derivatives with ethylene or methylene spacers between the piperazine and quinolone core exhibit high aqueous solubility (≥80 µM) and pKa values of 5–5. In contrast, direct attachment of an N-phenylpiperazinyl group reduces solubility (<20 µM) and lowers pKa (<3.8) due to increased hydrophobicity and reduced basicity .
  • 1-(2-Furoyl)piperazine analogs such as piperazine-1,4-diylbis(furan-2-ylmethanone) (CAS 31350-27-3) demonstrate lower solubility compared to mono-substituted derivatives, highlighting the role of substituent bulk .

Table 1: Substituent Effects on Key Properties

Compound Substituents Solubility (µM) pKa Biological Activity
1-Cyano-4-(2-furoyl)piperazine* 1-CN, 4-2-furoyl Inferred Low ~5–6† Potential enzyme inhibition
8ac (Ethylene spacer) Ethylene-linked piperazine 80–100 6–7 PARP-1 inhibition
8a (N-phenylpiperazinyl) Direct N-phenyl attachment <20 <3.8 Reduced solubility
1-(2-Furoyl)piperazine 4-2-furoyl Moderate‡ ~7–8 Intermediate metabolic stability

*†Estimated based on electron-withdrawing -CN group.

Metabolic Stability and Liability

Piperazine rings are often metabolic hotspots. For instance:

  • Disubstituted piperazines in anti-Chagas compounds undergo deethylation or oxidation at the piperazine ring, reducing efficacy .
  • N-Benzoyl-piperazine derivatives show enhanced metabolic stability compared to non-acylated analogs, suggesting that the 2-furoyl group in this compound may similarly protect against rapid clearance .

Receptor Binding and Selectivity

  • 5-HT1A Receptor Antagonists: Piperazine derivatives like p-MPPI and p-MPPF exhibit potent antagonism via aromatic substituents (e.g., 2-methoxyphenyl), indicating that the 2-furoyl group in this compound could similarly enhance receptor affinity .

Structural Classification and Toxicity

Piperazine derivatives are categorized into:

  • Benzylpiperazines (e.g., BZP) and phenylpiperazines (e.g., TFMPP), which exhibit psychostimulatory effects .

Key Research Findings and Contradictions

  • Spacer Importance: Ethylene/methylene spacers improve solubility and pKa in quinolone-piperazine hybrids, but direct substitution (e.g., cyano) may trade solubility for target affinity .
  • Metabolic Trade-offs : While acyl groups like 2-furoyl enhance stability, they may introduce new metabolic pathways (e.g., furan ring oxidation) .
  • Receptor Specificity : Substituted piperazines show divergent effects; for example, N-benzoyl groups are critical for some inhibitors but irrelevant in others .

Preparation Methods

Sequential N-Substitution via Cyanation Followed by Acylation

This method involves first introducing the cyano group at the 1-position of piperazine, followed by acylation at the 4-position with 2-furoyl chloride.

Cyanation of Piperazine

The cyano group can be introduced using cyanating agents such as cyanogen bromide (CNBr) or via nucleophilic substitution. A patented method for analogous compounds describes reacting piperazine with a chloro-substituted intermediate in the presence of a nitrile source under acidic conditions. For example:

Piperazine+CNBrHCl, -10°C to 25°C1-Cyano-piperazine\text{Piperazine} + \text{CNBr} \xrightarrow{\text{HCl, -10°C to 25°C}} \text{1-Cyano-piperazine}

Key parameters:

  • Solvent : Dichloromethane or tetrahydrofuran (THF).

  • Temperature : -10°C to 25°C to minimize side reactions.

  • Yield : ~60–70% after alkaline workup.

Acylation with 2-Furoyl Chloride

The 4-position nitrogen is then acylated using 2-furoyl chloride. A protocol adapted from antihypertensive drug synthesis involves refluxing 1-cyano-piperazine with 2-furoyl chloride in anhydrous dimethylformamide (DMF):

1-Cyano-piperazine+2-Furoyl chlorideDMF, 80–100°CThis compound\text{1-Cyano-piperazine} + \text{2-Furoyl chloride} \xrightarrow{\text{DMF, 80–100°C}} \text{this compound}

Optimization Notes :

  • Base : Triethylamine (Et₃N) is added to scavenge HCl.

  • Reaction Time : 12–24 hours for complete conversion.

  • Purification : Crystallization from ethanol/water mixtures yields the pure product.

One-Pot Dual Functionalization

Comparative Analysis of Synthetic Methods

MethodConditionsYieldPurityKey Advantages
Sequential CyanationStepwise, low temperature60–70%>95%High regiocontrol
One-Pot SynthesisSingle-step, room temperature40–50%85–90%Faster, fewer steps

Critical Observations :

  • The sequential method offers better purity and regioselectivity but requires multiple purification steps.

  • One-pot synthesis, while efficient, demands precise stoichiometric ratios to suppress byproducts.

Reaction Mechanism and Kinetics

Cyanation Step

The reaction proceeds via an SN2 mechanism, where the piperazine nitrogen attacks the electrophilic cyanogen bromide. Acidic conditions protonate the leaving group (Br⁻), facilitating displacement.

Acylation Step

The acylation follows a nucleophilic acyl substitution mechanism. The lone pair on the 4-position nitrogen attacks the electrophilic carbonyl carbon of 2-furoyl chloride, displacing chloride.

Kinetic Studies :

  • Cyanation : Pseudo-first-order kinetics with respect to CNBr.

  • Acylation : Second-order kinetics (first-order in piperazine and acyl chloride).

Industrial-Scale Considerations

Solvent Selection

  • Polar Aprotic Solvents : DMF and DMSO enhance reaction rates but require rigorous drying to prevent hydrolysis of 2-furoyl chloride.

  • Cost-Effective Alternatives : Toluene or ethyl acetate may be used for large-scale acylation but lower yields by ~10%.

Catalytic Innovations

Recent studies on analogous piperazine derivatives highlight the use of:

  • Phase-Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves interfacial reactions in biphasic systems.

  • Microwave Assistance : Reduces acylation time from 24 hours to 2–4 hours with comparable yields.

Emerging Methodologies

Enzymatic Acylation

Preliminary work on lipase-catalyzed acylation of piperazines shows promise for eco-friendly synthesis. For example, Candida antarctica lipase B (CAL-B) selectively acylates piperazine derivatives in non-aqueous media.

Flow Chemistry

Continuous-flow reactors minimize thermal degradation and improve reproducibility. A patent describes a microreactor setup for piperazine acylation with 99% conversion in 10 minutes .

Q & A

Q. What strategies enable comparative analysis of this compound with structurally related analogs (e.g., prazosin derivatives)?

  • Methodological Answer : Perform:
  • Pharmacophore mapping (MOE) to identify critical functional groups.
  • Thermodynamic solubility assays (nephelometry) to compare formulation challenges.
  • In vivo efficacy studies in disease models (e.g., hypertensive rats for α1-antagonists). Cross-reference crystallographic data (e.g., piperazine ring conformation in ) to explain potency differences .

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